molecular formula C11H9ClN2O2S B2424487 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate CAS No. 1436077-98-3

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate

Cat. No.: B2424487
CAS No.: 1436077-98-3
M. Wt: 268.72
InChI Key: GFAAOVNIQPMALX-UHFFFAOYSA-N
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Description

“1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate” is a chemical compound that contains a thiazole ring. Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various thiazole derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. The thiazole ring’s C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . The exact chemical reactions that “this compound” undergoes are not specified in the retrieved papers.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The exact physical and chemical properties of “this compound” are not specified in the retrieved papers.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate in lab experiments is its potential as a broad-spectrum antimicrobial agent. This compound has been shown to be effective against a variety of bacterial strains, including antibiotic-resistant strains. Additionally, this compound has been shown to have anticancer activity in vitro, indicating its potential as a cancer therapeutic.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several potential future directions for research involving 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate. One area of interest is the development of new antibiotics based on this compound's unique chemical structure and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic. Finally, research is needed to explore the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate can be achieved through a variety of methods. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thioamide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product.

Scientific Research Applications

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate has potential applications in scientific research due to its unique chemical structure and potential biological activity. This compound has been shown to have antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer activity in vitro, indicating its potential as a cancer therapeutic.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-7(10-14-4-5-17-10)16-11(15)8-2-3-13-9(12)6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAAOVNIQPMALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)OC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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